molecular formula C14H13NO2 B8309150 Methyl 5-methyl-2-(pyridin-4-yl)benzoate

Methyl 5-methyl-2-(pyridin-4-yl)benzoate

Cat. No.: B8309150
M. Wt: 227.26 g/mol
InChI Key: GJXTWMADTUIRAH-UHFFFAOYSA-N
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Description

Methyl 5-methyl-2-(pyridin-4-yl)benzoate is a benzoate ester derivative featuring a pyridinyl substituent at the 2-position and a methyl group at the 5-position of the aromatic ring. The pyridine ring introduces basicity and hydrogen-bonding capabilities, while the ester group contributes to lipophilicity and metabolic stability.

Properties

Molecular Formula

C14H13NO2

Molecular Weight

227.26 g/mol

IUPAC Name

methyl 5-methyl-2-pyridin-4-ylbenzoate

InChI

InChI=1S/C14H13NO2/c1-10-3-4-12(11-5-7-15-8-6-11)13(9-10)14(16)17-2/h3-9H,1-2H3

InChI Key

GJXTWMADTUIRAH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=CC=NC=C2)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Pyridinyl Substituents

  • Methyl 4-(pyridin-4-yl)benzoate (CAS 106047-17-0): This positional isomer has the pyridinyl group at the 4-position of the benzoate ring. It shares the same molecular formula (C₁₃H₁₁NO₂, MW 213.23) but differs in substitution pattern. The 4-pyridinyl orientation may enhance π-π stacking in crystal structures compared to the 2-substituted derivative, as seen in related adducts like 4-methylpyridinium 2-carboxy-4,5-dichlorobenzoate monohydrate .
  • Methyl 3-(pyridin-4-yl)benzoate :
    Synthesized via saponification of methyl 3-(pyridin-4-yl)benzoate (90% yield), this compound (LCMS m/z 200.1) demonstrates the impact of pyridinyl positioning on reactivity. The 3-substituted derivative may exhibit distinct electronic properties due to altered resonance effects .

Heterocyclic Variations

  • Pyridazine derivatives often display enhanced solubility in aqueous media compared to pyridine analogs .
  • Methyl 4-[(5-chloropyrimidin-2-yl)carbamoyl]benzoate :
    The incorporation of a chloropyrimidine group introduces steric bulk and electrophilic character, which may influence binding affinity in biological targets. This compound’s crystal structure (R factor = 0.036) highlights the role of halogen substituents in stabilizing molecular conformations .

Functional Group Modifications

  • Methyl 5-methyl-2-(methylsulfonyl)benzoate (CAS 1368374-12-2): Replacing the pyridinyl group with a methylsulfonyl moiety (similarity score 0.95) significantly alters electronic properties.
  • Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate (I-6473) :
    Isoxazole rings offer rigidity and metabolic resistance. The ethoxy linker in I-6473 may enhance bioavailability compared to methyl benzoates with direct aryl substitutions .

Data Table: Key Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Synthesis Yield Key Feature
Methyl 5-methyl-2-(pyridin-4-yl)benzoate C₁₄H₁₃NO₂ 227.26 Not reported Not reported Pyridinyl at 2-position
Methyl 4-(pyridin-4-yl)benzoate C₁₃H₁₁NO₂ 213.23 Not reported Not reported Pyridinyl at 4-position
Compound 13o C₂₈H₂₃N₇O₄ 545.54 228–231 (decomp.) 54% Oxazole-pyridinyl hybrid
Methyl 3-(pyridin-4-yl)benzoate C₁₃H₁₁NO₂ 213.23 Not reported 90% Pyridinyl at 3-position
Methyl 5-methyl-2-(methylsulfonyl)benzoate C₁₀H₁₂O₄S 228.26 Not reported Not reported Methylsulfonyl substituent

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